1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
Description
1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic urea derivative characterized by a 4-butoxyphenyl group linked via a urea bridge to a 1-ethyl-2-oxoindolin-5-yl moiety.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-5-12-27-18-9-6-16(7-10-18)22-21(26)23-17-8-11-19-15(13-17)14-20(25)24(19)4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOBDFYTRQYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative of 1-ethyl-2-oxoindoline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkoxy-Substituted Phenyl Groups
Several compounds share the 4-butoxyphenyl group but differ in core structures and substituents:
a) Benzamide Derivatives ()
- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(pentyloxy)phenyl]-1-oxopropan-2-yl}benzamide (Entry 11): Core: Benzamide with a pentyloxy-substituted phenyl group. Key Differences: Longer alkoxy chain (pentyl vs. The hydroxy-phenylpropan-2-yl side chain may confer distinct stereochemical interactions compared to the urea group .
b) Dyclonine Hydrochloride (–5)
- 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride: Core: Propanone with a piperidinyl group. Key Differences: The ketone and piperidine moieties replace the urea and indolinone groups, likely altering mechanism of action (e.g., Dyclonine is a local anesthetic). Molecular weight (325.87 g/mol) is lower than the target compound’s estimated ~391.45 g/mol, suggesting differences in pharmacokinetics .
c) Benzimidazole Derivatives ()
- 2-[(4-butoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine: Core: Benzimidazole with a nitro group. The benzimidazole core may target parasitic or antiviral pathways, unlike the urea-indolinone scaffold .
Functional Group Analysis
Physicochemical and Pharmacokinetic Insights
- Alkoxy Chain Length : Butoxy (C4) vs. pentyloxy (C5) or hexyloxy (C6) chains () influence logP values. Longer chains increase lipophilicity but may reduce solubility, critical for oral bioavailability .
- Core Structure Impact: Urea vs. Indolinone vs. Benzimidazole: The oxoindolin core may offer conformational rigidity, enhancing selectivity for enzyme active sites.
Hypothetical Research Findings (Based on Structural Trends)
- Metabolic Stability : The urea group in the target compound may resist hydrolysis better than ester or amide linkages in analogs, extending half-life.
- Selectivity: The ethyl group on the indolinone may reduce off-target effects compared to bulkier substituents in benzamide derivatives.
Biological Activity
1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, characterized by the presence of a butoxy group and an indolinone moiety, suggests potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 367.4 g/mol
- CAS Number : 1170053-00-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure facilitates hydrogen bonding and hydrophobic interactions, which are crucial for modulating biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.
- Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that regulate cell proliferation and apoptosis.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies on related urea derivatives have shown promising results in enzyme inhibition and anti-cancer properties.
| Compound | Biological Activity | Reference |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea | Moderate anti-cancer activity | |
| 1-(4-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea | Strong enzyme inhibition |
Case Studies
- Anticancer Activity : A study explored the effects of a similar compound on HeLa cells, demonstrating that it induced apoptosis through both extrinsic and intrinsic pathways. This suggests that this compound could have similar effects due to its structural analogies.
- Neuroprotective Effects : In research focusing on neurodegenerative diseases, compounds with similar structures were found to inhibit acetylcholinesterase (AChE), potentially improving cognitive function in models of Alzheimer's disease.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other derivatives:
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea | Methoxy group | Moderate anti-cancer activity | Less lipophilic |
| 1-(4-Ethoxyphenyl)-3-(1-ethyl-2-oxtindolin -5 -yl)urea | Ethoxy group | Strong enzyme inhibition | Higher solubility |
| 1-(4-butoxyphenyl)-3-(1 -ethyl -2 -oxoindolin -5 -yl)urea | Butoxy group | Potentially high bioactivity | Enhanced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
